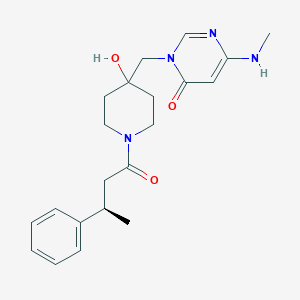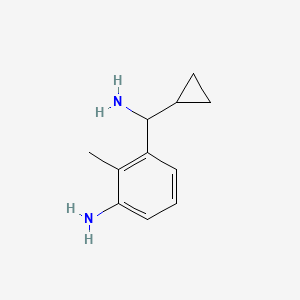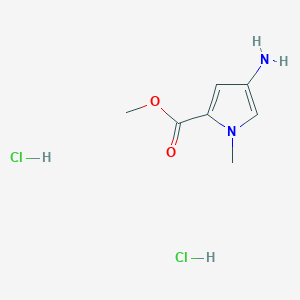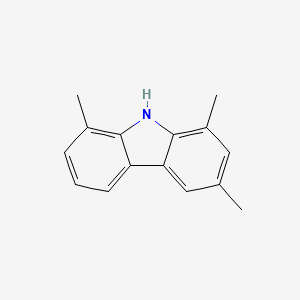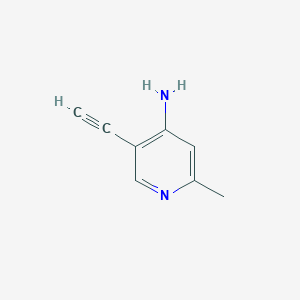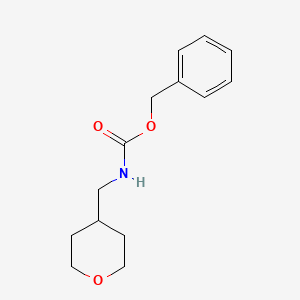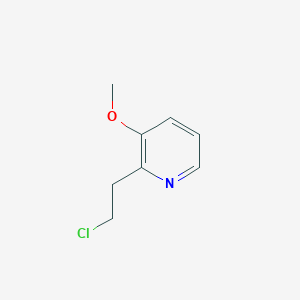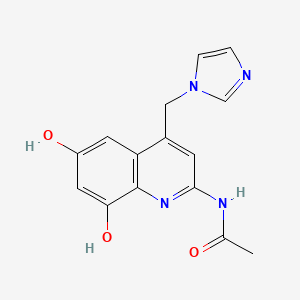
N-(4-((1H-Imidazol-1-yl)methyl)-6,8-dihydroxyquinolin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((1H-Imidazol-1-yl)methyl)-6,8-dihydroxyquinolin-2-yl)acetamide is a complex organic compound that features both imidazole and quinoline moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology. The imidazole ring is known for its biological activity, while the quinoline ring is a common scaffold in many therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((1H-Imidazol-1-yl)methyl)-6,8-dihydroxyquinolin-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole derivative, which can be synthesized through the Van Leusen imidazole synthesis or other similar methods . The quinoline derivative can be prepared through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . The final step involves coupling the imidazole and quinoline derivatives under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-((1H-Imidazol-1-yl)methyl)-6,8-dihydroxyquinolin-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the quinoline ring can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Imidazolines and reduced quinoline derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-((1H-Imidazol-1-yl)methyl)-6,8-dihydroxyquinolin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N-(4-((1H-Imidazol-1-yl)methyl)-6,8-dihydroxyquinolin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The quinoline ring can intercalate into DNA, disrupting its function and leading to cell death . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer agent with a benzimidazole ring.
Quinoline: A parent compound for many antimalarial drugs.
Uniqueness
N-(4-((1H-Imidazol-1-yl)methyl)-6,8-dihydroxyquinolin-2-yl)acetamide is unique due to its combination of imidazole and quinoline rings, which confer a broad range of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C15H14N4O3 |
|---|---|
Molekulargewicht |
298.30 g/mol |
IUPAC-Name |
N-[6,8-dihydroxy-4-(imidazol-1-ylmethyl)quinolin-2-yl]acetamide |
InChI |
InChI=1S/C15H14N4O3/c1-9(20)17-14-4-10(7-19-3-2-16-8-19)12-5-11(21)6-13(22)15(12)18-14/h2-6,8,21-22H,7H2,1H3,(H,17,18,20) |
InChI-Schlüssel |
IBUGGQCSNNUXJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC2=C(C=C(C=C2O)O)C(=C1)CN3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


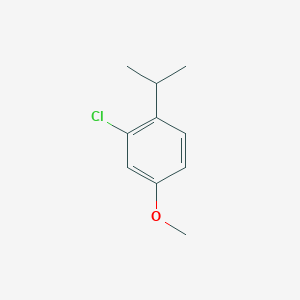
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid hydrate](/img/structure/B12974221.png)
![6-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12974235.png)
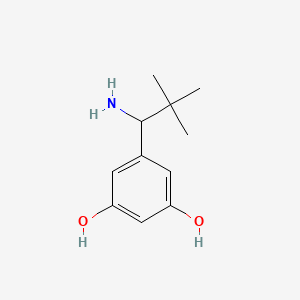
![5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12974253.png)
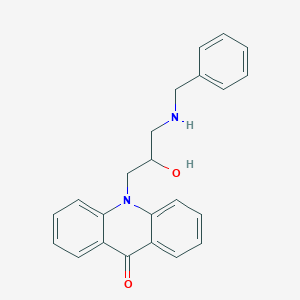
![2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B12974267.png)
